6''-O-Acetylgenistin
Overview
Description
6’'-O-Acetylgenistin is an isoflavone glycoside isolated from soybeans . It significantly inhibits lipid peroxidation in rat liver microsome with an IC50 of 10.6 μM .
Synthesis Analysis
Among soy isoflavones combined to the acetylglucose group (as 6’'-O-acetyl-7-O-β-d-glucoside), acetyldaidzin and acetylgenistin were first reported in 1979 and 1980, respectively .Molecular Structure Analysis
The molecular formula of 6’'-O-Acetylgenistin is C23H22O11 . The exact mass is 474.12 and the molecular weight is 474.410 .Chemical Reactions Analysis
6’'-O-Acetylgenistin exhibits an inhibitory effect against lipid peroxidation in rat liver microsome .Scientific Research Applications
Myostatin Inhibitors in Muscular Dystrophy
Research on myostatin inhibitors like ACE-031 has shown potential in treating muscular dystrophies, such as Duchenne muscular dystrophy (DMD). ACE-031, a fusion protein, binds myostatin and related ligands to disrupt their inhibitory effect on muscle development, offering a therapeutic approach for myopathies (Campbell et al., 2017).
Antihypertensive Effects of Polyphenols
A study on barley seedlings polyphenols, including 6'-O-Acetylgenistin, highlighted their angiotensin-converting enzyme (ACE) inhibitory effects. These polyphenols showed potential as effective blood pressure regulators (Ra et al., 2020).
ACE Inhibitory Peptide Identification
The identification of ACE inhibitory peptides from porcine skeletal myosin B, which includes structures similar to 6'-O-Acetylgenistin, demonstrated significant antihypertensive activity. These findings suggest potential applications in functional food and nutraceuticals (Muguruma et al., 2009).
Role in Angiotensin-Converting Enzyme Inhibition
A study investigating the potential role of compounds like 6'-O-Acetylgenistin as inhibitors of the angiotensin-converting enzyme suggested that such compounds might aid in regulating the renin-angiotensin system and potentially in managing hypertension (Bare et al., 2020).
Interaction with ACE Inhibitory Peptide
The interaction between ACE inhibitory peptides and the ACE was explored, providing insights into the inhibitory mechanism. Such research is crucial for understanding the role of compounds like 6'-O-Acetylgenistin in ACE inhibition (Lan et al., 2018).
Histone Deacetylase Inhibitors in Cancer Treatment
Research on histone deacetylase inhibitors, which include structures similar to 6'-O-Acetylgenistin, has been significant in the treatment of human cancer. These inhibitors modify the activity of nonhistone proteins, influencing transcription factors and signal transduction mediators (Drummond et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O11/c1-10(24)31-9-17-20(28)21(29)22(30)23(34-17)33-13-6-15(26)18-16(7-13)32-8-14(19(18)27)11-2-4-12(25)5-3-11/h2-8,17,20-23,25-26,28-30H,9H2,1H3/t17-,20-,21+,22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWGBJJLEDQBKS-LDBVRRDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10994345 | |
Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-acetylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10994345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6''-O-Acetylgenistin | |
CAS RN |
73566-30-0 | |
Record name | 6′′-O-Acetylgenistin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73566-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6'-O-Acetylgenistin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073566300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-acetylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10994345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6''-O-ACETYLGENISTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TM9DKF05SX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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